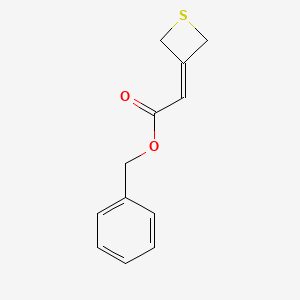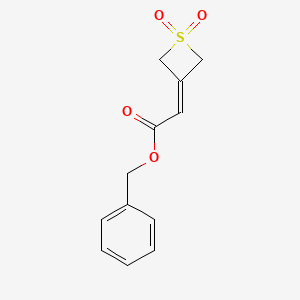
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate
Übersicht
Beschreibung
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 It is a piperidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with two ester functionalities
Wirkmechanismus
Mode of Action
The mode of action of 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds are often used in organic synthesis as a protecting group . This suggests that the compound might interact with its targets by protecting certain functional groups, thereby modulating their reactivity.
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of heteroaryl n-sulfonamides , which suggests that it might be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that similar compounds are used in the synthesis of heteroaryl n-sulfonamides , which are known to induce cell death. This suggests that the compound might have similar effects.
Biochemische Analyse
Biochemical Properties
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of protective groups for amino acids. This compound interacts with various enzymes and proteins, including those involved in the protection of amine functional groups. The nature of these interactions often involves the formation of stable intermediates that prevent unwanted side reactions during chemical transformations .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. This compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. Additionally, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its function. These interactions can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for determining the compound’s effectiveness and potential side effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles. These factors are important for understanding how the compound exerts its effects at the cellular level .
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and ethyl chloroformate.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl ester. Subsequently, the intermediate is treated with ethyl chloroformate to introduce the ethyl ester group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity
Analyse Chemischer Reaktionen
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive molecules.
Material Science: It is utilized in the preparation of novel materials with specific properties, such as polymers and resins
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate can be compared with other similar compounds such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the ester groups.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a methyl group instead of an ethyl group, leading to different chemical and physical properties
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOIEBYUBPFLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)






![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)




![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
